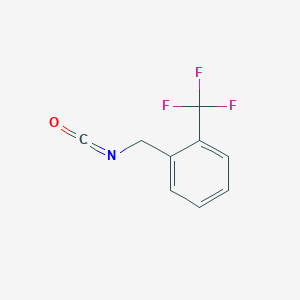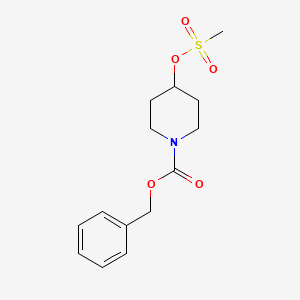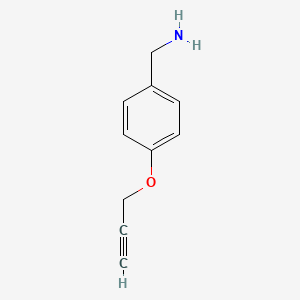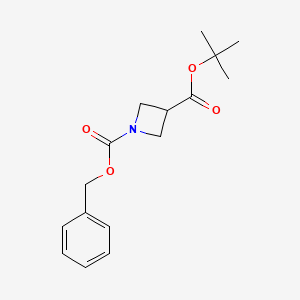
Clorhidrato de 3-(clorometil)piridin-2-amina
Descripción general
Descripción
“3-(Chloromethyl)pyridin-2-amine hydrochloride” is a chemical compound with the molecular formula C6H8Cl2N2 . It is used in various chemical reactions and has significant applications in organic chemistry .
Synthesis Analysis
The synthesis of similar compounds involves several steps. For instance, 3-methylpyridine can be oxidized into 3-picolinic acid with potassium permanganate. The 3-picolinic acid and methanol react to produce methyl pyridine-3-carboxylate under acidic conditions. The methyl pyridine-3-carboxylate is then reduced to 3-pyridinemethanol. Finally, the 3-pyridinemethanol reacts with thionyl chloride to produce the target product .Molecular Structure Analysis
The molecular structure of “3-(Chloromethyl)pyridin-2-amine hydrochloride” can be represented by the SMILES stringCl[H].ClCc1cccnc1 . This string represents the connectivity and orientation of atoms in the molecule. Chemical Reactions Analysis
“3-(Chloromethyl)pyridin-2-amine hydrochloride” can participate in various chemical reactions. For example, it can be used as a reagent in base-catalyzed alkylation of p-tert-butylcalixarene .Physical And Chemical Properties Analysis
The molecular weight of “3-(Chloromethyl)pyridin-2-amine hydrochloride” is approximately 179.047 Da . The compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Síntesis de biaril y heterobiaripirinas
Este compuesto se puede utilizar en la reacción cruzada de acoplamiento de Suzuki-Miyaura de sales de amonio 2-piridilo para obtener valiosas biaril y heterobiaripirinas . Estos compuestos son ubicuos en la investigación de química medicinal y agroquímica .
Investigación farmacéutica
El clorhidrato de 3-(clorometil)piridin-2-amina ha ganado una atención significativa en la comunidad científica debido a sus posibles aplicaciones terapéuticas. Se podría utilizar como un bloque de construcción en la síntesis de varios compuestos farmacéuticos.
Investigación química
Este compuesto se utiliza a menudo en la investigación química debido a su reactividad y versatilidad . Puede actuar como material de partida para la síntesis de una amplia gama de compuestos químicos .
Educación y formación
En entornos educativos, este compuesto se puede utilizar en la enseñanza y capacitación de estudiantes de química para comprender y practicar diversas reacciones químicas .
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)pyridin-2-amine hydrochloride is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the body, which can have a variety of effects on the nervous system.
Biochemical and Physiological Effects
3-(Chloromethyl)pyridin-2-amine hydrochloride has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to increase the levels of acetylcholine in the body, which can lead to increased activity of the parasympathetic nervous system. This can lead to a decrease in heart rate and blood pressure, as well as an increase in salivation and bronchodilation. Additionally, 3-(Chloromethyl)pyridin-2-amine hydrochloride has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Chloromethyl)pyridin-2-amine hydrochloride has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is soluble in a variety of solvents, making it easy to use in a variety of experiments. However, one limitation is that it is not very stable, and can degrade over time. Additionally, it can be toxic if ingested, and should be handled with care.
Direcciones Futuras
There are a variety of potential future directions for the use of 3-(Chloromethyl)pyridin-2-amine hydrochloride. One potential direction is the development of new drugs that utilize 3-(Chloromethyl)pyridin-2-amine hydrochloride as an active ingredient. Additionally, 3-(Chloromethyl)pyridin-2-amine hydrochloride could be used to study the effects of drugs on the nervous system, as well as the effects of drug exposure on the cardiovascular system. Additionally, 3-(Chloromethyl)pyridin-2-amine hydrochloride could be used to study the effects of drugs on the immune system, as well as the effects of drug exposure on the gastrointestinal system. Finally, 3-(Chloromethyl)pyridin-2-amine hydrochloride could be used to study the effects of drugs on the endocrine system.
Safety and Hazards
Propiedades
IUPAC Name |
3-(chloromethyl)pyridin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.ClH/c7-4-5-2-1-3-9-6(5)8;/h1-3H,4H2,(H2,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDVAWGPGZBFPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696034 | |
| Record name | 3-(Chloromethyl)pyridin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
858431-27-3 | |
| Record name | 3-(Chloromethyl)pyridin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


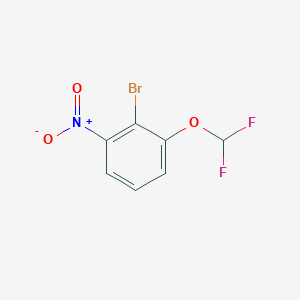



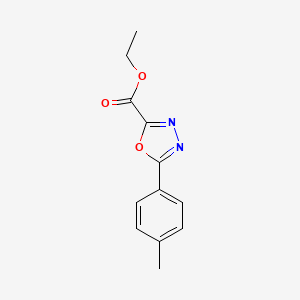
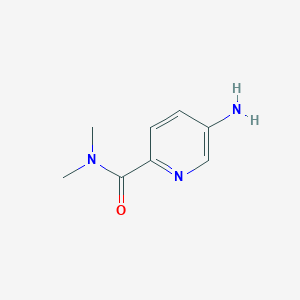
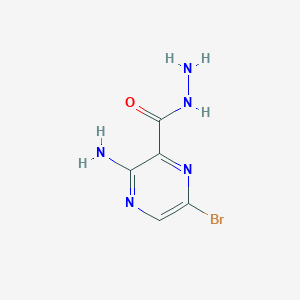
![tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate](/img/structure/B1527701.png)
